2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

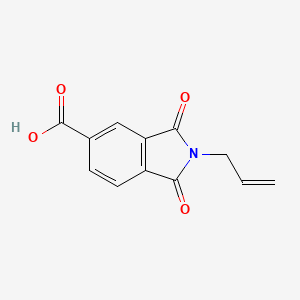

Molecular Formula: C₁₂H₉NO₄ Molecular Weight: 231.20 g/mol CAS Number: 41441-42-3 IUPAC Name: 1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid Key Features: This compound consists of an isoindoline-1,3-dione core substituted with an allyl group at the 2-position and a carboxylic acid group at the 5-position. The allyl group (CH₂CHCH₂) imparts reactivity for further functionalization, while the carboxylic acid enhances solubility in polar solvents and enables coordination chemistry .

Properties

IUPAC Name |

1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOXIWJWBBJKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393152 | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41441-42-3 | |

| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-propen-1-yl)-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41441-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Allylamine

The primary synthetic route involves:

- Reactants : Phthalic anhydride and allylamine.

- Solvent : Acetic acid is commonly used as a solvent to facilitate the reaction.

- Reaction Conditions : The reaction typically occurs under mild heating (50–80°C) to promote nucleophilic attack by allylamine on phthalic anhydride.

- Intermediate Formation : The initial step forms a monoamide intermediate.

Cyclization

- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote cyclization.

- Temperature : The reaction mixture is heated further (90–120°C) to induce intramolecular cyclization, forming the isoindoline structure.

- Yield Optimization : Reaction parameters such as time, temperature, and catalyst concentration are optimized for maximum yield.

Industrial Production Methods

Scale-Up Considerations

For industrial-scale production:

- Continuous flow reactors may be employed to ensure consistent reaction conditions.

- Solvent recovery systems are used to minimize waste and reduce costs.

- Advanced purification techniques like recrystallization or chromatography are applied to achieve high-purity products.

Reaction Monitoring

Techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are utilized to monitor reaction progress and ensure product consistency.

Data Table: Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|---|

| Amide Formation | Phthalic anhydride + Allylamine | Acetic acid | None | 50–80 | 2–4 | 70–85 |

| Cyclization | Monoamide Intermediate | Acetic acid | p-Toluenesulfonic acid | 90–120 | 3–6 | 80–95 |

Key Considerations

Solvent Selection

Acetic acid is preferred for its ability to dissolve both reactants and intermediates while promoting efficient heat transfer.

Purification

The final product is purified using:

- Recrystallization from ethanol or methanol.

- Column chromatography for analytical-grade purity.

Challenges in Synthesis

Side Reactions

Uncontrolled reaction conditions can lead to polymerization of allylamine or overreaction of phthalic anhydride.

Scalability

Maintaining consistent yields and purity during scale-up requires precise control of temperature and reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols or amines.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amidation are frequently employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

Scientific Research Applications

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It has been explored for its potential biological activities, including antimicrobial and anticancer properties, and therapeutic applications, particularly in developing new drugs.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: The carbonyl groups can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions, with reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amidation.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties: It may inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation.

- Antimicrobial Effects: The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in cancer cells.

- Receptor Modulation: It can modulate the activity of receptors that play roles in cell signaling and proliferation.

Indole-Containing Compounds with Antineoplastic Properties

Indole-containing compounds, including analogs of this compound, have been reported to possess antineoplastic and VEGFR inhibitory properties . These compounds can inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation.

Magnetic Resonance Imaging

Mechanism of Action

The mechanism of action of 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key derivatives of isoindoline-1,3-dione-5-carboxylic acid, highlighting substituent-driven differences in properties and applications:

Key Comparisons

A. Reactivity and Functionalization

- The allyl group enables regioselective reactions, such as Pd-Cu-catalyzed cyclizations (e.g., triazole synthesis) , which are less feasible with alkyl (ethyl, methyl) or aryl substituents.

- Carboxyphenyl derivatives (e.g., 2-(4-carboxyphenyl)-) exhibit dual coordination sites, making them ideal for constructing metallosupramolecular assemblies .

B. Thermal and Physical Properties

- Allyl and ethyl derivatives are used in poly(amide-imide) films for electronics, where allyl-substituted polymers show lower coefficients of thermal expansion (CTE) compared to ethyl analogues .

- Fluorophenyl and tert-butylphenoxy derivatives enhance thermal stability (e.g., T₅% decomposition >400°C) due to electron-withdrawing and bulky groups .

Material Science

- This compound is a monomer in transparent poly(amide-imide) films (CTE = 12 ppm/K), outperforming commercial polyimides (CTE = 40–60 ppm/K) .

- 2-(4-Carboxyphenyl)- derivatives form MOFs with Cu(II) nodes, exhibiting high surface area (>1000 m²/g) for gas storage .

Pharmaceuticals

Biological Activity

2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 41441-42-3) is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the allyl group enhances its chemical reactivity, making it a valuable candidate for various applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Molecular Formula: CHNO

Molecular Weight: 231.204 g/mol

IUPAC Name: 1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid

SMILES Notation: C1=CC2=C(C=C1)C(=O)C(=O)N(C2=C)C(=O)C(=O)C(=O)

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cellular pathways associated with cancer proliferation.

- Antimicrobial Effects: The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in cancer cells.

- Receptor Modulation: It can modulate the activity of receptors that play roles in cell signaling and proliferation.

Anticancer Activity

A study published in Scientific Reports examined the effects of this compound on various cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (Liver Cancer) | 1.13 ± 0.06 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 1.44 ± 0.11 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.078 ± 0.003 | VEGFR inhibition |

These results indicate that the compound has a potent inhibitory effect on cancer cell growth and could serve as a lead compound for further drug development .

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results demonstrate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Anticancer Activity |

|---|---|---|

| 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | Methyl group instead of allyl | Moderate |

| 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | Ethyl group instead of allyl | Low |

The allyl group in this compound appears to enhance its biological activity compared to others in its class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoindoline precursors and allylating agents. For example, analogous syntheses of isoindoline derivatives often employ acetic acid reflux with stoichiometric control of reagents (e.g., 1.1:1 molar ratios of formyl-indole precursors to nucleophiles) . Yield optimization requires monitoring temperature (reflux vs. room temperature) and catalyst selection (e.g., sodium acetate for acid-catalyzed reactions). Purity is typically assessed via HPLC with gradient elution (C18 columns, 0.1% TFA in mobile phase) and confirmed by melting point consistency (e.g., mp 205–210°C for related indole-carboxylic acids) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the allyl group (δ 5.0–6.0 ppm for vinyl protons; δ 120–130 ppm for sp² carbons) and the isoindoline dioxo moiety (δ 165–175 ppm for carbonyl carbons) .

- FTIR : Confirm C=O stretches (~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹, broad) .

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., calculated [M+H]+ for C₁₂H₉NO₄: 231.0533) .

Advanced Research Questions

Q. How can researchers optimize the allylation step in the synthesis to minimize side products like N-alkylation or polymerization?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–25°C) reduce allyl bromide’s reactivity, favoring O-allylation over N-alkylation .

- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters (via Fischer esterification) to prevent unwanted side reactions during allylation .

- Catalyst Screening : Test Pd(0) catalysts for regioselective allylation, as demonstrated in analogous heterocyclic systems .

Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Theoretical-Experimental Calibration : Re-optimize DFT functionals (e.g., B3LYP-D3 vs. M06-2X) using benchmark experimental data (e.g., X-ray crystallography for bond angles/distances) .

- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for acetic acid) to account for dielectric interactions overlooked in gas-phase calculations .

- Kinetic Studies : Perform time-resolved NMR or stopped-flow UV-Vis to validate reaction mechanisms proposed computationally .

Q. How should one design experiments to evaluate the compound’s biological activity while ensuring methodological rigor?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic dilution series (1 nM–100 μM) in cell-based assays (e.g., inhibition of serotonin receptors, given structural similarity to indole derivatives) .

- Control Groups : Include analogs like 5-hydroxyindole-3-acetic acid to isolate the impact of the allyl-dioxoisoindoline moiety .

- Statistical Frameworks : Apply ANOVA with post-hoc Tukey tests to distinguish signal from noise in high-throughput screening .

Q. How does the compound’s solubility profile impact formulation for in vivo studies, and what modifications can improve bioavailability?

- Methodological Answer :

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid. Carboxylic acid groups may require salt formation (e.g., sodium or lysine salts) for aqueous solubility .

- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic cleavage sites tailored to target tissues .

Data Analysis and Theoretical Integration

Q. How can researchers integrate this compound into a broader theoretical framework, such as structure-activity relationships (SAR) for indole-based therapeutics?

- Methodological Answer :

- SAR Libraries : Synthesize derivatives with variations in the allyl group (e.g., propargyl or cyclopropyl analogs) and correlate substitutions with bioactivity data .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory potential), validating poses via mutagenesis studies .

Q. What statistical methods are most robust for analyzing contradictory data in multi-laboratory studies on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.